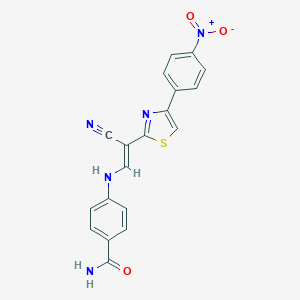

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide

Description

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3S/c20-9-14(10-22-15-5-1-13(2-6-15)18(21)25)19-23-17(11-28-19)12-3-7-16(8-4-12)24(26)27/h1-8,10-11,22H,(H2,21,25)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATSSUCGBXMQGK-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 510.6 g/mol. Its structure features a thiazole ring, a cyano group, and a nitrophenyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₆O₄S₃ |

| Molecular Weight | 510.6 g/mol |

| CAS Number | 342592-92-1 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group acts as an electrophile, while the nitrophenyl and thiazole groups can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study evaluating thiazole-containing compounds found that certain derivatives had IC50 values less than 1.98 µg/mL against A-431 cells, indicating potent antitumor activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit mushroom tyrosinase non-competitively, with an inhibition constant () of 0.016 μM . This suggests potential applications in treating conditions associated with excessive melanin production.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | (μM) |

|---|---|---|

| Mushroom Tyrosinase | Non-competitive | 0.016 |

Antimicrobial Activity

Thiazole derivatives have also demonstrated antibacterial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with variations in substituents on the phenyl ring or adjacent functional groups provide a basis for understanding structure-activity relationships (SAR). Below, we compare the target compound with its closest structural analogs, focusing on physicochemical properties and biological activity.

Key Structural Analogs:

(E)-4-((2-Cyano-2-(4-(4-Nitrophenyl)Thiazol-2-yl)Vinyl)Amino)Benzamide (Target Compound) Substituents: 4-Nitrophenyl (electron-withdrawing), cyano, benzamide. Molecular Weight: ~434.4 g/mol (estimated). logP (Octanol-Water): ~2.8 (predicted via computational models). Solubility: Moderate in DMSO; low aqueous solubility due to nitro group hydrophobicity.

4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)Phenyl]-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzamide (CAS 1321862-60-5) Substituents: 4-Isobutylphenyl (electron-donating alkyl chain), cyano, benzamide. Molecular Weight: ~446.5 g/mol. logP: ~4.1 (higher lipophilicity due to isobutyl group). Solubility: Poor in aqueous media; enhanced membrane permeability.

(E)-4-((2-Cyano-2-(4-(4-Methoxyphenyl)Thiazol-2-yl)Vinyl)Amino)Benzamide (Hypothetical Analog) Substituents: 4-Methoxyphenyl (electron-donating), cyano, benzamide. Molecular Weight: ~419.4 g/mol. logP: ~2.3. Solubility: Improved aqueous solubility due to methoxy polarity.

Comparative Analysis:

Research Findings:

- Nitro Group Impact : The nitro substituent in the target compound may promote redox activity, enabling generation of reactive intermediates in biological systems. This property is leveraged in antiparasitic agents like metronidazole but could also contribute to cytotoxicity .

- Isobutyl Analog (CAS 1321862-60-5) : The isobutyl group increases lipophilicity, enhancing cell membrane penetration. This analog may exhibit superior bioavailability in in vitro models but could face metabolic stability challenges due to alkyl chain oxidation .

- Such derivatives often show reduced efficacy in hydrophobic target environments.

Mechanistic and Application Insights

- Target Compound : The nitro group’s electron-withdrawing nature likely stabilizes charge-transfer interactions with enzymatic active sites, making it a candidate for kinase or protease inhibition.

- CAS 1321862-60-5 : The isobutyl analog’s high logP suggests utility in central nervous system (CNS) targeting, where lipophilicity is critical for blood-brain barrier traversal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.